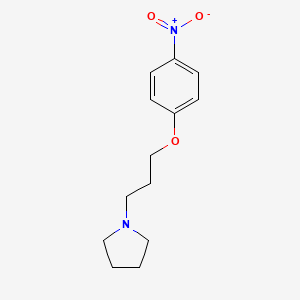

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Description

BenchChem offers high-quality 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(4-nitrophenoxy)propyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-3-10-14-8-1-2-9-14/h4-7H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLAYZSNLAOKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367119 | |

| Record name | 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92033-81-3 | |

| Record name | 1-[3-(4-Nitrophenoxy)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(3-(4-Nitrophenoxy)propyl)pyrrolidine" synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Abstract

This technical guide provides a comprehensive and mechanistically detailed pathway for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, a heterocyclic building block with potential applications in pharmaceutical and materials science research.[1][2] The synthesis is centered around the robust and well-established Williamson ether synthesis, a classic method for forming ether linkages.[3] This document elaborates on the strategic selection of precursors, the underlying SN2 reaction mechanism, a detailed step-by-step experimental protocol, and methods for purification and validation. The guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights and explaining the causality behind critical experimental choices to ensure reproducibility and high yield.

Synthesis Strategy: A Retrosynthetic Approach

The molecular architecture of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine consists of three key fragments: a 4-nitrophenol moiety, a pyrrolidine ring, and a propyl (C3) linker connecting them via an ether bond. The most logical and efficient strategy for constructing this ether linkage is the Williamson ether synthesis.[3][4] This method involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]

Two primary retrosynthetic disconnections are possible:

-

Path A: Cleavage of the O-C bond between the phenoxy oxygen and the propyl linker. This path identifies 4-nitrophenoxide (generated in situ from 4-nitrophenol) and a 3-halopropyl-functionalized pyrrolidine as the key synthons.

-

Path B: Cleavage of the Aryl-O bond. This would necessitate a nucleophilic aromatic substitution (SNAr) reaction between 3-(pyrrolidin-1-yl)propan-1-ol and an activated nitroaromatic ring (e.g., 1-halo-4-nitrobenzene).

Path A is strategically superior for this target molecule. The SN2 reaction at a primary alkyl halide is highly predictable and generally proceeds under milder conditions with fewer side reactions compared to SNAr. The primary carbon of the propyl chain is unhindered, making it an ideal electrophile for an SN2 attack.[6]

Core Reaction Mechanism

The synthesis proceeds via a classical SN2 mechanism in two distinct conceptual stages:

Stage 1: Deprotonation The reaction is initiated by the deprotonation of the acidic phenolic proton of 4-nitrophenol using a suitable base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates the potassium 4-nitrophenoxide salt. The resulting phenoxide is a potent nucleophile, with its negative charge delocalized into the electron-withdrawing nitro group, which enhances its stability yet maintains strong nucleophilicity.

Stage 2: Nucleophilic Substitution (SN2) The generated 4-nitrophenoxide ion attacks the electrophilic carbon atom of 1-(3-chloropropyl)pyrrolidine that is bonded to the chlorine atom. The attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[5] This concerted step, where the C-O bond forms simultaneously as the C-Cl bond breaks, is the cornerstone of the Williamson ether synthesis.[3] The choice of a polar aprotic solvent, like acetonitrile, is critical as it solvates the cation (K⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the SN2 reaction rate.

Materials and Reagents

Proper characterization and purity of starting materials are paramount for successful synthesis. The following table summarizes the key reagents.

| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | Nucleophile Precursor |

| 1-(3-Chloropropyl)pyrrolidine | C₇H₁₄ClN | 147.65 | 5367-63-5 | Electrophile |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Base |

| Acetonitrile (Anhydrous) | CH₃CN | 41.05 | 75-05-8 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Chromatography Eluent |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.[1]

Safety Precautions: 4-Nitrophenol is toxic and a skin irritant. 1-(3-Chloropropyl)pyrrolidine is corrosive. Acetonitrile is flammable and toxic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (5.0 g, 35.9 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (9.9 g, 71.8 mmol, 2.0 eq). Causality Note: Using a slight excess of the base ensures complete deprotonation of the phenol.

-

Add 100 mL of anhydrous acetonitrile to the flask. The mixture will form a slurry.

Step 2: Addition of Electrophile

-

Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of the potassium 4-nitrophenoxide salt. The slurry will typically turn a more intense yellow or orange color.

-

Slowly add 1-(3-chloropropyl)pyrrolidine (5.85 g, 39.5 mmol, 1.1 eq) to the reaction mixture using a dropping funnel or syringe. Causality Note: A small excess of the alkyl halide ensures the complete consumption of the more valuable phenoxide.

Step 3: Reaction Execution and Monitoring

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). Spot the starting material (4-nitrophenol) and the reaction mixture. The reaction is complete when the 4-nitrophenol spot has been completely consumed, typically within 12-24 hours.

Step 4: Work-up and Isolation

-

Once the reaction is complete, allow the flask to cool to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of ethyl acetate (~20 mL) to recover any residual product.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Dissolve the resulting crude oil/solid in ethyl acetate (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted 4-nitrophenol, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).

-

Collect the fractions containing the pure product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield 1-(3-(4-nitrophenoxy)propyl)pyrrolidine as a solid. The expected molecular weight is 250.29 g/mol .[1]

Protocol Validation and Troubleshooting

The integrity of this protocol is validated through systematic monitoring and characterization.

-

TLC Monitoring: This is the primary tool for process validation. A successful reaction is indicated by the complete disappearance of the 4-nitrophenol starting material (which is UV active and often stains with permanganate) and the appearance of a new, less polar product spot.

-

Work-up Efficacy: The NaOH wash is a critical self-validating step. If TLC of the organic layer after the wash still shows a 4-nitrophenol spot, the wash should be repeated.

-

Characterization: The final product's identity and purity should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the nitrophenyl group, the aliphatic protons of the propyl chain, and the protons of the pyrrolidine ring.

-

¹³C NMR: Confirmation of the correct number of carbon atoms in their respective chemical environments.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₁₈N₂O₃, MW = 250.29).[1]

-

IR Spectroscopy: Look for characteristic peaks for the C-O-C ether stretch, the aromatic C=C bonds, and the strong symmetric and asymmetric stretches of the N-O bonds in the nitro group.

-

Troubleshooting Common Issues:

-

Incomplete Reaction: If the reaction stalls (TLC shows no change over several hours), potential causes include impure or wet solvent/reagents, or insufficient base. Adding more anhydrous K₂CO₃ or using a stronger base/solvent system (e.g., NaH in DMF) can be considered, though with increased safety precautions.

-

Low Yield: This can result from mechanical losses during work-up, incomplete reaction, or side reactions. The primary competing side reaction for a Williamson synthesis is E2 elimination, but this is minimal with a primary alkyl halide like the one used here.[6] Ensuring anhydrous conditions is key to preventing hydrolysis of the electrophile.

Conclusion

The synthesis of 1-(3-(4-nitrophenoxy)propyl)pyrrolidine is reliably achieved through a Williamson ether synthesis protocol. By reacting 4-nitrophenol with 1-(3-chloropropyl)pyrrolidine in the presence of potassium carbonate in acetonitrile, the target molecule can be produced in good yield. The provided protocol is robust, relies on a well-understood SN2 mechanism, and incorporates clear steps for monitoring, purification, and validation, making it a dependable method for researchers in organic and medicinal chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine [myskinrecipes.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrrolidine Moiety in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its saturated, five-membered heterocyclic structure offers a three-dimensional geometry that can effectively probe biological space and interact with protein targets. The nitrogen atom within the pyrrolidine ring often serves as a key pharmacophoric feature, capable of forming hydrogen bonds or acting as a basic center. The incorporation of a nitrophenoxypropyl side chain, as seen in 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, introduces additional functionalities that can significantly influence its physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group, impacting the electronic environment of the aromatic ring, while the flexible propyl linker allows for conformational adaptability. A thorough characterization of the physicochemical properties of this molecule is therefore a critical first step in evaluating its potential for further development.

Molecular Structure and Core Identifiers

A precise understanding of the molecular structure is fundamental to interpreting its physicochemical behavior.

Chemical Structure

Caption: 2D structure of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Key Identifiers

A consistent set of identifiers is crucial for accurate data retrieval and cross-referencing in scientific literature and databases.

| Identifier | Value | Source |

| CAS Number | 92033-81-3 | [2][3] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [2][3] |

| Molecular Weight | 250.29 g/mol | [2][3] |

| Appearance | Solid (color may vary with purity) | [4] |

Note: A discrepancy in the molecular formula (C₁₃H₁₈N₂O₄) and molecular weight (266.3) has been noted from one supplier, but the values presented here are more consistently reported.[2][3][4]

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems, as well as its suitability for various formulation strategies.

Qualitative Solubility

Based on available supplier information, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is described as:

-

Poorly soluble in water. [4]

-

Soluble in common organic solvents such as ethanol and dichloromethane.[4]

This qualitative assessment suggests a lipophilic character, which is expected given the presence of the aromatic ring and the alkyl chain.

Experimental Protocol for Thermodynamic Solubility Determination

For a definitive quantitative measure of aqueous solubility, the shake-flask method is the gold standard.

Objective: To determine the equilibrium solubility of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in a buffered aqueous solution.

Materials:

-

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of the solid compound to a scintillation vial.

-

Add a known volume of PBS (pH 7.4).

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated HPLC method.

-

The concentration determined by HPLC represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted Lipophilicity

Experimental Protocol for LogP Determination (Shake-Flask Method)

The shake-flask method is a direct and widely accepted technique for measuring LogP.

Objective: To experimentally determine the LogP of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Materials:

-

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of the compound in either water-saturated n-octanol or octanol-saturated water.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase (e.g., if the stock was in octanol, add water).

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully sample an aliquot from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Constant (pKa)

The pKa of a molecule describes its tendency to ionize at a given pH. For a compound with a basic nitrogen, like the pyrrolidine in 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.

Predicted pKa

The pyrrolidine nitrogen is a secondary amine, and its basicity is a key determinant of the molecule's overall pKa. In aqueous solution, the pKa of the conjugate acid of pyrrolidine itself is approximately 11.27. The electron-donating nature of the N-propyl group would be expected to slightly increase this basicity. However, the overall structure of the molecule may introduce steric or electronic effects that could modulate this value. A precise experimental determination is therefore necessary for an accurate understanding of its ionization state at physiological pH.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of the pyrrolidine nitrogen in 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Materials:

-

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution.

-

Incrementally add the standardized HCl solution from the burette.

-

After each addition, record the volume of titrant added and the corresponding pH of the solution.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of HCl added.

-

The pKa can be determined from the titration curve. It is the pH at which half of the amine has been protonated (i.e., at the half-equivalence point).

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[5]

General Stability Profile

Commercial suppliers indicate that 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is stable under normal conditions but may react with strong oxidizing agents.[4] A more detailed understanding requires forced degradation studies.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[6]

Objective: To evaluate the stability of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine under various stress conditions.

Materials:

-

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure: A solution of the compound is subjected to the following conditions:

-

Acidic Hydrolysis: Treat with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat with NaOH (e.g., 0.1 M) at an elevated temperature.

-

Oxidative Degradation: Treat with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to high temperature (e.g., 80°C).

-

Photostability: Expose the solid compound or a solution to light according to ICH Q1B guidelines.

Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Sources

- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine [myskinrecipes.com]

- 4. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]- Manufacturer & Supplier China | Properties, Uses, Safety Data [chemheterocycles.com]

- 5. rsc.org [rsc.org]

- 6. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, with the CAS number 92033-81-3, is a heterocyclic compound that incorporates several key structural features of interest in medicinal chemistry and drug discovery. The molecule consists of a pyrrolidine ring connected via a propyl linker to a 4-nitrophenoxy group. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a versatile pharmacophore.[1][2] The nitrophenyl group, while sometimes associated with toxicity, can also be a critical component for biological activity or serve as a synthetic handle for further chemical modifications. This guide provides a comprehensive technical overview of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on its structural characteristics.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is presented in the table below. These data are primarily compiled from chemical supplier information.[3][4]

| Property | Value |

| CAS Number | 92033-81-3 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol [3] |

| Appearance | Typically a solid (color may vary based on purity)[4] |

| Solubility in Water | Poorly soluble[4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane[4] |

| Boiling Point | Estimated to be relatively high due to molecular structure[4] |

| Storage Condition | 2-8°C, dry and sealed[5] |

Synthesis and Characterization

Proposed Synthetic Pathway: N-Alkylation of Pyrrolidine

This proposed synthesis involves a two-step process starting from commercially available 4-nitrophenol and 1,3-dibromopropane. The first step is a Williamson ether synthesis to form 1-(3-bromopropoxy)-4-nitrobenzene, which is then used to alkylate pyrrolidine in the second step.

Caption: Proposed two-step synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure and has not been experimentally validated. It should be adapted and optimized by experienced chemists.

Step 1: Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene

-

To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the dibromopropane is to favor the mono-alkylation product. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent for this type of reaction.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(3-bromopropoxy)-4-nitrobenzene.

Step 2: Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

-

To a solution of 1-(3-bromopropoxy)-4-nitrobenzene (1.0 eq) in acetonitrile, add pyrrolidine (1.1 eq) and anhydrous potassium carbonate (2.0 eq). The use of a slight excess of pyrrolidine and a stronger base helps to drive the N-alkylation reaction to completion. Acetonitrile is an excellent solvent for this step due to its polarity and ability to dissolve the reactants.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as dichloromethane and wash with water to remove any remaining salts and excess pyrrolidine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to yield 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Characterization

The identity and purity of the synthesized 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the nitrophenyl group, the methylene protons of the propyl chain, and the methylene protons of the pyrrolidine ring. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-N stretching of the amine, the C-O-C stretching of the ether, and the strong symmetric and asymmetric stretching of the nitro group (NO₂).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Potential Applications and Biological Activity (Inferred)

Due to the lack of specific published research on 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, its applications and biological activities remain speculative. However, its structural components suggest several avenues for investigation.

The pyrrolidine ring is a key feature in many drugs targeting the central nervous system (CNS).[1] The phenoxypropylamine moiety is also a common scaffold in pharmacologically active compounds, including some that act as receptor antagonists. For instance, analogues of phenoxypropyl-pyrrolidine have been investigated as histamine H3 receptor antagonists.[6] The presence of the nitro group offers a site for chemical modification, such as reduction to an amine, which could then be further functionalized to create a library of related compounds for structure-activity relationship (SAR) studies.

Given these structural features, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It could be explored in the context of:

-

CNS drug discovery: As a scaffold for developing ligands for various receptors and transporters in the brain.

-

Antimicrobial or anticancer agents: The pyrrolidine nucleus is present in numerous compounds with such activities.[2]

-

Enzyme inhibitors: The molecule could be a starting point for designing inhibitors for various enzymes, where the different structural components can be tailored to fit the enzyme's active site.

It is important to note that any potential biological activity would need to be determined through rigorous experimental screening and pharmacological studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is not widely available, general precautions for handling aromatic nitro compounds and pyrrolidine derivatives should be followed. Aromatic nitro compounds can be toxic and are often skin and eye irritants. Pyrrolidine and its derivatives are typically alkaline and can be corrosive. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a chemical entity with significant potential as a scaffold in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established synthetic methodologies. While its specific biological activities are yet to be explored, its structural components suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further research into this compound and its derivatives is warranted to fully elucidate its chemical and pharmacological properties.

References

- (No specific reference for this introductory st

-

Aladdin Scientific. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, min 95%, 100 mg. Available from: [Link]

-

Becknell NC, Lyons JA, Aimone LD, et al. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Bioorg Med Chem Lett. 2011;21(23):7076-7080. doi:10.1016/j.bmcl.2011.09.091. Available from: [Link]

- (No specific reference for this st

-

MySkinRecipes. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. Available from: [Link]

-

Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Available from: [Link]

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(15):4933. doi:10.3390/molecules27154933. Available from: [Link]

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

- (No specific reference for this st

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4837. doi:10.3390/molecules26164837. Available from: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]- Manufacturer & Supplier China | Properties, Uses, Safety Data [chemheterocycles.com]

- 5. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine [myskinrecipes.com]

- 6. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the presence of the pyrrolidine and nitrophenoxy moieties, which are found in various biologically active molecules. This document details a robust synthetic protocol via the Williamson ether synthesis, outlines expected spectroscopic data for structural confirmation, and discusses the potential applications of this molecule as a heterocyclic building block. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The pyrrolidine ring is a fundamental saturated N-heterocycle present in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. Its derivatives are integral to the development of novel therapeutic agents. The incorporation of a 4-nitrophenoxy group introduces functionalities that can be pivotal for biological interactions and further chemical modifications. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine combines these two key structural motifs, making it a valuable building block in medicinal chemistry and a subject of interest for synthetic and analytical studies. This guide aims to provide a detailed technical resource on its molecular structure and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |

| Molecular Weight | 250.29 g/mol | [1] |

| CAS Number | 92033-81-3 | [1] |

| Appearance | Expected to be a solid | [2] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like ethanol and dichloromethane.[2] | |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources in a tightly sealed container.[2] |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (sodium 4-nitrophenoxide) acts as the nucleophile, attacking the electrophilic carbon of 1-(3-chloropropyl)pyrrolidine.

Reaction Scheme

Caption: Williamson ether synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the phenolic hydroxyl group of 4-nitrophenol to form the corresponding sodium 4-nitrophenoxide.[3] The use of a strong base ensures complete conversion to the alkoxide, maximizing the yield of the subsequent etherification.

-

Choice of Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is recommended. These solvents are capable of solvating the cation (Na+) while not interfering with the nucleophilicity of the alkoxide, thus favoring the S(_N)2 mechanism.[4]

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step-by-Step Experimental Protocol

Materials:

-

4-Nitrophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-(3-chloropropyl)pyrrolidine

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of Sodium 4-nitrophenoxide:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq).

-

Add anhydrous DMF to dissolve the 4-nitrophenol.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen ceases.

-

-

Williamson Ether Synthesis:

-

To the solution of sodium 4-nitrophenoxide, add 1-(3-chloropropyl)pyrrolidine (1.0 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Structural Analysis and Characterization

The molecular structure of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is characterized by a pyrrolidine ring connected via a propyl linker to a 4-nitrophenoxy group.

Molecular Structure Diagram

Caption: 2D representation of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data are predicted based on the known spectroscopic characteristics of the constituent functional groups.

4.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Ar-H ortho to NO₂ |

| ~7.00 | d | 2H | Ar-H meta to NO₂ |

| ~4.10 | t | 2H | O-CH₂ |

| ~2.60 | t | 2H | N-CH₂ (propyl) |

| ~2.50 | m | 4H | N-CH₂ (pyrrolidine) |

| ~1.90 | quintet | 2H | CH₂-CH₂-CH₂ |

| ~1.80 | m | 4H | CH₂ (pyrrolidine) |

4.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | Ar-C-O |

| ~141.5 | Ar-C-NO₂ |

| ~126.0 | Ar-CH ortho to NO₂ |

| ~115.0 | Ar-CH meta to NO₂ |

| ~68.0 | O-CH₂ |

| ~55.0 | N-CH₂ (propyl) |

| ~54.0 | N-CH₂ (pyrrolidine) |

| ~29.0 | CH₂-CH₂-CH₂ |

| ~23.5 | CH₂ (pyrrolidine) |

4.2.3. IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2800 | Strong | Aliphatic C-H stretch |

| ~1590, ~1490 | Strong | Aromatic C=C stretch |

| ~1520, ~1345 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl ether C-O stretch |

| ~1110 | Strong | Aliphatic ether C-O stretch |

4.2.4. Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 250

-

Key Fragmentation Patterns:

-

Loss of the pyrrolidine ring.

-

Cleavage of the propyl chain.

-

Formation of the 4-nitrophenoxy cation.

-

Potential Applications in Drug Discovery

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a versatile heterocyclic building block with potential applications in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine scaffold is a common feature in many FDA-approved drugs. The nitrophenyl group can serve as a handle for further functionalization, such as reduction to an amine, which can then be used in amide bond formation or other coupling reactions to build molecular diversity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. The Williamson ether synthesis is a reliable and efficient method for its preparation. The predicted spectroscopic data provides a strong basis for the structural confirmation of the synthesized compound. As a versatile building block, this molecule holds promise for the development of novel compounds in the field of medicinal chemistry.

References

-

Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. [Link]

-

HDH Advancement. Exploring 1-(3-Chloropropyl)-Pyrrolidine Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

-

Chemcess. 4-Nitrophenol: Properties, Production And Uses. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PubChem. 1-(4-Nitrophenoxy)pyrrolidine. [Link]

-

H.E.R. Corporation. 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, min 95%, 100 mg. [Link]

-

Chem-Station. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

Sources

Spectroscopic Blueprint of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive spectroscopic characterization of the synthetic compound 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed prediction of its spectral properties. By dissecting the molecule into its constituent functional groups—a 4-nitrophenoxy moiety, a propyl linker, and a pyrrolidine ring—we can confidently anticipate its spectroscopic signature. This guide is intended to serve as a vital resource for researchers in drug discovery and medicinal chemistry, offering a predictive framework for the identification and structural verification of this compound and its analogs. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction: The Structural Rationale for Spectroscopic Analysis

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a molecule of interest in medicinal chemistry, combining a polar nitroaromatic group with a basic pyrrolidine ring through a flexible ether linkage. This unique combination of functionalities necessitates a robust and unambiguous method for structural confirmation. Spectroscopic techniques are the cornerstone of such analyses, providing a non-destructive window into the molecular architecture.

The core logic of our analysis rests on the principle of additivity, where the final spectrum is a composite of the signals from each distinct part of the molecule. The electron-withdrawing nature of the p-nitro group profoundly influences the electronic environment of the aromatic ring, leading to characteristic downfield shifts in NMR and strong, identifiable bands in IR spectroscopy.[1][2] The pyrrolidine ring and propyl chain, being aliphatic, will exhibit signals in the upfield region of the NMR spectra. The precise chemical shifts and coupling patterns of the propyl chain protons will be critical in confirming the connectivity between the aromatic and heterocyclic fragments. Mass spectrometry will further corroborate the structure by providing the molecular weight and predictable fragmentation patterns, primarily at the ether linkage and via alpha-cleavage adjacent to the pyrrolidine nitrogen.[3][4][5]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and known mass spectrometric fragmentation pathways of analogous structures.[6][7][8]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, propyl chain, and pyrrolidine protons. The p-substitution of the benzene ring will result in a classic AA'BB' system, appearing as two distinct doublets.[6] The influence of the adjacent oxygen and nitrogen atoms will cause downfield shifts for the methylene protons of the propyl chain.[9][10]

Table 1: Predicted ¹H NMR Data for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (Aromatic) | ~ 8.20 | d | ~ 9.0 | 2H |

| H-3', H-5' (Aromatic) | ~ 6.95 | d | ~ 9.0 | 2H |

| H-1 (O-CH₂) | ~ 4.15 | t | ~ 6.5 | 2H |

| H-3 (N-CH₂) | ~ 2.60 | t | ~ 7.5 | 2H |

| H-2 (CH₂-CH₂-CH₂) | ~ 2.05 | p | ~ 7.0 | 2H |

| H-α (Pyrrolidine) | ~ 2.55 | m | - | 4H |

| H-β (Pyrrolidine) | ~ 1.80 | m | - | 4H |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will be characterized by four signals in the aromatic region, with the carbon bearing the nitro group being the most deshielded, and the carbon attached to the ether oxygen also shifted significantly downfield.[11][12] The aliphatic carbons of the propyl chain and pyrrolidine ring will appear in the upfield region.[13][14]

Table 2: Predicted ¹³C NMR Data for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (C-NO₂) | ~ 164.0 |

| C-1' (C-O) | ~ 141.5 |

| C-2', C-6' | ~ 126.0 |

| C-3', C-5' | ~ 114.5 |

| C-1 (O-CH₂) | ~ 67.0 |

| C-α (Pyrrolidine) | ~ 54.5 |

| C-3 (N-CH₂) | ~ 53.0 |

| C-2 (CH₂-CH₂-CH₂) | ~ 28.5 |

| C-β (Pyrrolidine) | ~ 23.5 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by very strong absorption bands from the nitro group.[1][2][15][16] Other key functional groups, such as the aromatic ring and the C-O ether linkage, will also show characteristic absorptions.

Table 3: Predicted IR Absorption Bands for 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2850 | Medium |

| Aromatic C=C Stretch | 1600, 1475 | Medium-Weak |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |

| C-N Stretch | 1220 - 1020 | Medium |

| p-Substituted Benzene Bend | 860 - 800 | Strong |

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), will show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern will be dictated by the most labile bonds, primarily the C-N bond of the pyrrolidine ring and the C-O bonds of the ether linkage.[3][4][5][17]

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 267.13 | [M+H]⁺ | Protonated molecular ion |

| 196.08 | [M - C₄H₉N + H]⁺ | Loss of pyrrolidine |

| 152.04 | [C₇H₇NO₃]⁺ | Cleavage of the propyl chain |

| 138.03 | [C₆H₄NO₃]⁻ (in negative mode) | 4-Nitrophenoxide anion |

| 84.08 | [C₅H₁₀N]⁺ | α-cleavage of the N-propyl group |

| 70.08 | [C₄H₈N]⁺ | Pyrrolidinyl cation |

Methodologies and Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous assignment of proton and carbon environments.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans for adequate signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Caption: Workflow for NMR Data Acquisition and Processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine sample directly onto the ATR crystal. Ensure good contact using the pressure arm.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Label the significant peaks.

-

Caption: Workflow for FTIR-ATR Data Acquisition.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern for structural confirmation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

-

MS1 Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the [M+H]⁺ ion.

-

MS/MS (Tandem MS) Acquisition: Select the [M+H]⁺ ion (m/z ~267.13) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the fragmentation pattern.

-

Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the MS/MS spectrum to identify fragment ions that are consistent with the proposed structure.

-

Caption: Workflow for HRMS (ESI-MS/MS) Analysis.

Conclusion

This technical guide provides a robust, predictive spectroscopic framework for the characterization of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. By understanding the expected NMR shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the synthesis of this molecule and ensure its purity for subsequent applications. The detailed experimental protocols outlined herein serve as a standardized methodology to generate high-quality, reproducible data, upholding the principles of scientific integrity and rigor in drug development and chemical research.

References

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

- Xie, M., Zhang, Z., Zhang, Y., Sun, X., Sun, F., & Hu, Y. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 45-50.

-

Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry Land. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

- Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677.

-

Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Chemsrc. (2024). 1-(3-phenoxy-3-phenylpropyl)pyrrolidine. Retrieved from [Link]

-

Office of Justice Programs. (n.d.). Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected 1 H NMR chemical shifts of 2-substituted pyrrolidino-I h - C.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (2015). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bhu.ac.in [bhu.ac.in]

- 14. compoundchem.com [compoundchem.com]

- 15. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine: A Sigma-1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel compound, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and the known pharmacology of structurally related entities to posit a primary biological target and signaling pathway. Our central hypothesis is that 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine functions as a ligand for the Sigma-1 Receptor (σ1R), an intracellular chaperone protein with significant implications for neurodegenerative diseases, psychiatric disorders, and pain management. This guide will elucidate the foundational science behind this hypothesis, propose a detailed mechanism of action, and provide robust, actionable experimental protocols to validate these claims.

Introduction: The Emergence of a Novel Scaffold

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its utility as a versatile scaffold for engaging a wide array of biological targets. The specific compound of interest, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine, presents a unique amalgamation of a basic pyrrolidine ring, a flexible propyl linker, and an electron-withdrawing 4-nitrophenoxy moiety. While this precise chemical entity is not extensively characterized in publicly accessible literature, its structural motifs provide compelling clues to its pharmacological profile.

The Prime Target: Unveiling the Sigma-1 Receptor Connection

Our primary hypothesis, grounded in extensive SAR analysis of known σ1R ligands, is that 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is a potent and potentially selective modulator of the Sigma-1 Receptor.

The Sigma-1 Receptor: A Unique Intracellular Chaperone

The σ1R is a 26 kDa protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone.[2] It is structurally distinct from classical G-protein coupled receptors and ion channels.[2] The σ1R is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, regulation of ion channels, and attenuation of cellular stress.[2][3] Ligands that bind to the σ1R can act as agonists or antagonists, leading to a diverse range of physiological effects.[4]

Pharmacophore Modeling and Structural Justification

The established pharmacophore for σ1R ligands consists of a basic amine flanked by two hydrophobic regions.[5] 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine aligns remarkably well with this model:

-

Basic Amine: The nitrogen atom of the pyrrolidine ring serves as the requisite basic amine, capable of forming ionic interactions within the receptor binding pocket.

-

Hydrophobic Regions: The molecule possesses two distinct hydrophobic domains:

-

The pyrrolidine ring itself.

-

The 4-nitrophenoxypropyl substituent.

-

Crucially, literature evidence strongly supports the significance of an N-arylalkyl substituent for high-affinity σ1R binding. Specifically, it has been demonstrated that an N-3-(4-nitrophenyl)propyl substitution on the nitrogen of σ1R ligands enhances their affinity.[6] This provides a direct and compelling rationale for our central hypothesis.

Proposed Mechanism of Action: A Step-by-Step Cascade

Assuming 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine acts as a σ1R ligand, its mechanism of action would be initiated by its binding to the receptor, likely within the hydrophobic pocket. The specific functional outcome—agonism versus antagonism—would dictate the subsequent cellular events.

Ligand Binding and Conformational Change

The compound would first diffuse across the cell membrane to reach the endoplasmic reticulum. Binding to the σ1R would induce a conformational change in the receptor, influencing its oligomerization state and its interaction with client proteins.[3]

Downstream Signaling Pathways

Modulation of the σ1R can impact several key signaling pathways:

-

Calcium Homeostasis: The σ1R can translocate to the plasma membrane and interact with voltage-gated ion channels, thereby modulating calcium influx. Agonists have been shown to enhance IP3 receptor-dependent intracellular calcium flux.[3]

-

Neuronal Excitability: By interacting with potassium and sodium channels, σ1R ligands can alter neuronal firing rates.[3]

-

Cellular Survival and Stress Response: The σ1R plays a crucial role in mitigating endoplasmic reticulum stress. Ligands can influence the expression of chaperone proteins and pro-survival factors.

The following diagram illustrates the proposed signaling pathway, assuming an agonistic interaction of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine with the σ1R.

Caption: Proposed signaling pathway of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine via the Sigma-1 Receptor.

Experimental Validation: A Roadmap to Confirmation

To empirically validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to provide a rigorous and self-validating workflow.

Radioligand Binding Assays for Sigma-1 Receptor Affinity

The initial and most critical step is to determine if 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine binds to the σ1R and with what affinity. This is achieved through competitive radioligand binding assays.[7]

Experimental Protocol:

-

Tissue Preparation: Homogenize guinea pig liver, a tissue with high σ1R expression, in a suitable buffer.[8] Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Assay Setup: In a 96-well plate, combine the membrane preparation with a constant concentration of a radiolabeled σ1R ligand (e.g., -pentazocine) and varying concentrations of the unlabeled test compound (1-(3-(4-Nitrophenoxy)propyl)pyrrolidine).[4]

-

Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Causality and Trustworthiness: This experiment directly addresses the primary hypothesis of binding. The use of a well-characterized radioligand and tissue source ensures the reliability of the results. A low Ki value would provide strong evidence for high-affinity binding.

Functional Assays to Determine Agonist versus Antagonist Activity

Once binding is confirmed, the functional activity of the compound must be determined. Several assays can be employed to differentiate between agonism and antagonism.[9]

Experimental Protocol (Calcium Flux Assay):

-

Cell Culture: Utilize a cell line that endogenously or recombinantly expresses the σ1R (e.g., MCF7 cells).[10]

-

Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Treat the cells with 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine at various concentrations.

-

Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader.

-

Interpretation: An increase in intracellular calcium would suggest an agonistic effect, while no change or an inhibition of a known agonist's effect would indicate antagonism.

Experimental Workflow Diagram:

Caption: Workflow for the experimental validation of the proposed mechanism of action.

Synthesis of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine

While various methods for the synthesis of substituted pyrrolidines exist, a common approach for N-alkylation involves the reaction of pyrrolidine with a suitable alkyl halide.[11]

Proposed Synthetic Route:

-

Preparation of the Alkylating Agent: 1-bromo-3-(4-nitrophenoxy)propane can be synthesized from 1,3-dibromopropane and 4-nitrophenol in the presence of a base.

-

N-Alkylation: Pyrrolidine is then reacted with 1-bromo-3-(4-nitrophenoxy)propane in the presence of a non-nucleophilic base to yield the final product, 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine.

Potential Therapeutic Applications

Given the diverse roles of the σ1R, a modulator of this receptor could have therapeutic potential in a range of disorders:

-

Neurodegenerative Diseases: Agonists of the σ1R have shown neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[12]

-

Neuropathic Pain: σ1R antagonists have demonstrated efficacy in preclinical models of neuropathic pain.[13]

-

Psychiatric Disorders: The σ1R is implicated in the pathophysiology of depression and anxiety, making it a target for novel therapeutics.[14]

Conclusion

While direct experimental evidence for the mechanism of action of 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine is currently unavailable, a robust, evidence-based hypothesis points towards its function as a Sigma-1 Receptor modulator. Its chemical structure aligns perfectly with the established pharmacophore for σ1R ligands, and the presence of the N-3-(4-nitrophenyl)propyl moiety is known to enhance affinity for this target. The experimental protocols outlined in this guide provide a clear and logical path to empirically validate this hypothesis and to further characterize the pharmacological profile of this promising compound. Further research into this and similar scaffolds is warranted and holds the potential to yield novel therapeutics for a range of challenging diseases.

References

-

Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the σ1 receptor. Trends in pharmacological sciences, 40(8), 557-568. [Link]

-

Almansa, C., et al. (2019). A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Chemistry, 7, 379. [Link]

-

Abate, C., et al. (2018). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications. Journal of medicinal chemistry, 61(17), 7443-7473. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1-21. [Link]

-

Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 23(12), 1122-1126. [Link]

-

Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in pharmacological sciences, 37(4), 262-278. [Link]

-

Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British journal of pharmacology, 166(8), 2289-2306. [Link]

-

Kim, J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1-13. [Link]

-

Gherardini, L., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(19), 4543. [Link]

-

Activity of some sigma-1 receptor ligand compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Rossi, D., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(5), 369-385. [Link]

-

Martin, K. N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 280. [Link]

-

de Costa, B. R., et al. (1990). Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes. Journal of medicinal chemistry, 33(11), 3100-3110. [Link]

-

Fulop, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8192. [Link]

-

Mavlyutov, T. A., et al. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers in Molecular Neuroscience, 16, 1195744. [Link]

-

Voronin, M. V., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International journal of molecular sciences, 24(16), 12903. [Link]

-

Sigma Receptor Binding Assays. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 2, 2026, from [Link]

-

Pal, A., et al. (2007). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 13(34), 3534-3543. [Link]

-

Mercer, S. L., et al. (2008). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. European journal of medicinal chemistry, 43(6), 1304-1308. [Link]

-

Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future medicinal chemistry, 11(22), 2915-2928. [Link]

-

Fulop, L., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. [Link]

-

Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. (n.d.). Bouling Chemical Co., Limited. Retrieved January 2, 2026, from [Link]

-

Deardorff, D. R. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. ACS Division of Organic Chemistry. [Link]

-

Chan, K. F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry, 45(19), 8563-8572. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine – (92033-81-3). (n.d.). EON Biotech. Retrieved January 2, 2026, from [Link]

-

Iannotti, F. A., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of medicinal chemistry, 66(10), 6994-7015. [Link]

-

Runyon, S. P., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of medicinal chemistry, 63(23), 14989-15012. [Link]

-

Bryant, H. U., et al. (1998). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of medicinal chemistry, 41(11), 1892-1903. [Link]

-

Belskaya, N. P., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5139. [Link]

Sources

- 1. [PDF] Synthesis and structure activity relationships of a series of sigma receptor ligands | Semantic Scholar [semanticscholar.org]

- 2. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]